Cas no 53718-29-9 (1H-Inden-5-ol,2,3-dihydro-1,1,3,3,7-pentamethyl-)
53718-29-9 structure
Product Name:1H-Inden-5-ol,2,3-dihydro-1,1,3,3,7-pentamethyl-
Numero CAS:53718-29-9
MF:C14H20O
MW:204.308004379272
CID:373973
PubChem ID:104570
Update Time:2025-04-19
1H-Inden-5-ol,2,3-dihydro-1,1,3,3,7-pentamethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Inden-5-ol,2,3-dihydro-1,1,3,3,7-pentamethyl-
- 1,1,3,3,7-pentamethyl-2H-inden-5-ol
- 1,1,3,3,7-pentamethylindan-5-ol
- 1,1,3,3,7-pentamethyl-2,3-dihydro-1H-inden-5-ol
- SCHEMBL11152989
- DTXSID60201975
- 53718-29-9
- EINECS 258-718-7
- NS00032823
-
- Inchi: 1S/C14H20O/c1-9-6-10(15)7-11-12(9)14(4,5)8-13(11,2)3/h6-7,15H,8H2,1-5H3
- Chiave InChI: YUORWRHMCJCLRK-UHFFFAOYSA-N
- Sorrisi: OC1C=C(C)C2=C(C=1)C(C)(C)CC2(C)C
Proprietà calcolate
- Massa esatta: 204.1515
- Massa monoisotopica: 204.151
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 15
- Conta legami ruotabili: 0
- Complessità: 254
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.5
- Superficie polare topologica: 20.2Ų
Proprietà sperimentali
- Densità: 0.972
- Punto di ebollizione: 296°Cat760mmHg
- Punto di infiammabilità: 133.2°C
- Indice di rifrazione: 1.519
- PSA: 20.23
1H-Inden-5-ol,2,3-dihydro-1,1,3,3,7-pentamethyl- Letteratura correlata
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
53718-29-9 (1H-Inden-5-ol,2,3-dihydro-1,1,3,3,7-pentamethyl-) Prodotti correlati
- 10527-11-4(3-(4-Hydroxyphenyl)-1,1,3-trimethyl-5-indanol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti